

(3-Methoxybenzyl)hydrazine CAS number and safety information

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Compound of Interest

Compound Name: (3-Methoxybenzyl)hydrazine

Cat. No.: B1598133

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An In-Depth Technical Guide to **(3-Methoxybenzyl)hydrazine** for Drug Discovery Professionals

Section 1: Chemical Identity and Structural Elucidation

(3-Methoxybenzyl)hydrazine is a versatile reagent in synthetic organic chemistry, particularly valued as a building block for heterocyclic compounds in medicinal chemistry. A critical point of clarification for researchers is the distinction between this compound and its structural isomer, (3-Methoxyphenyl)hydrazine. The placement of the hydrazine moiety—whether attached to a benzyl methylene group or directly to the phenyl ring—fundamentally alters its reactivity and synthetic applications.

- **(3-Methoxybenzyl)hydrazine:** The hydrazine group (-NHNH₂) is connected to the phenyl ring via a methylene bridge (-CH₂-). This structure provides greater conformational flexibility.
- **(3-Methoxyphenyl)hydrazine:** The hydrazine group is bonded directly to the aromatic ring. This configuration is often employed in reactions like the Fischer indole synthesis.

This guide focuses specifically on **(3-Methoxybenzyl)hydrazine** and its associated salts.

Core Chemical Identifiers

A frequent source of confusion arises from the similar names and applications of these isomers. The following table provides clear identifiers for **(3-Methoxybenzyl)hydrazine** and its more commonly documented isomer.

Property	(3-Methoxybenzyl)hydrazine	(3-Methoxyphenyl)hydrazine
Structure	 (Illustrative)	 (Illustrative)
CAS Number (Free Base)	85293-12-5[1]	15384-39-1[2]
CAS Number (HCl Salt)	179108-95-3[3][4]	39232-91-2[5][6]
Molecular Formula	C ₈ H ₁₂ N ₂ O[7]	C ₇ H ₁₀ N ₂ O[2]
Molecular Weight	152.20 g/mol [7]	138.17 g/mol [2]
Synonyms	1-(3-methoxybenzyl)hydrazine	m-methoxyphenylhydrazine

Section 2: Safety, Handling, and Storage

Comprehensive safety data for the free base of **(3-Methoxybenzyl)hydrazine** is limited. Therefore, all handling procedures should be based on the data available for its hydrochloride salt, **(3-Methoxybenzyl)hydrazine** hydrochloride (CAS: 179108-95-3), and should be executed with the assumption that the free base is at least as hazardous.

GHS Hazard Profile

The compound is classified as an irritant and should be handled with appropriate precautions in a well-ventilated fume hood.[3]

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]

Recommended Handling and PPE Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[3]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear approved safety glasses with side-shields or chemical goggles. [3]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[3]
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
- Safe Handling Practices:
 - Wash hands thoroughly after handling.[3]
 - Avoid breathing dust, fumes, or vapors.[3]
 - Keep away from incompatible substances such as strong oxidizing agents.
 - Take off contaminated clothing and wash it before reuse.[3]

First Aid and Storage

- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[3]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[3]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[3] Store locked up.^[3]

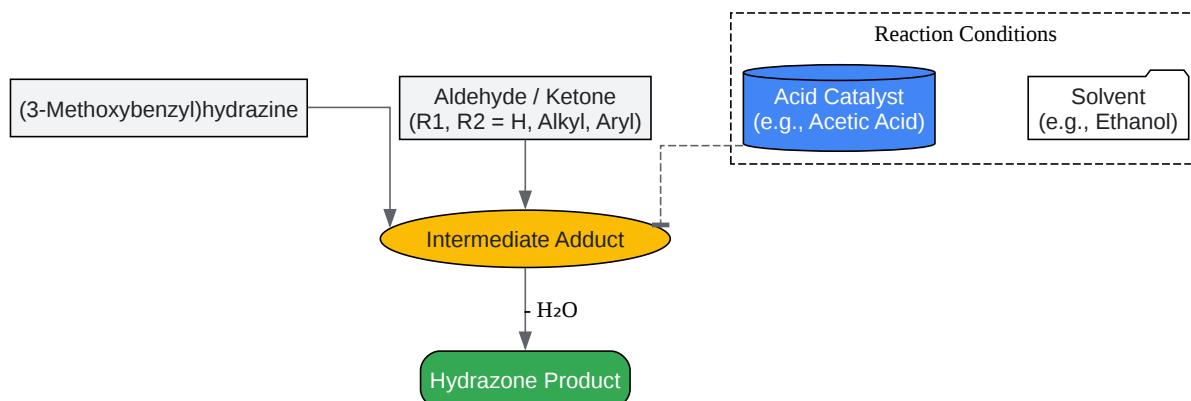
Section 3: Role in Synthetic Chemistry and Drug Development

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, enabling the synthesis of a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents.^[8] The **(3-Methoxybenzyl)hydrazine** moiety serves as a versatile synthon, primarily through the reactivity of its terminal nitrogen atom.

The presence of the methoxy group at the meta-position of the phenyl ring can influence the electronic properties and metabolic stability of the final compounds. Benzylhydrazines are particularly useful for creating compounds like hydrazones, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[8][9]} The flexible linker between the phenyl ring and the hydrazine group in benzylhydrazine derivatives allows for different binding conformations within target proteins compared to their rigid phenylhydrazine counterparts. This structural feature is often exploited in drug design to optimize ligand-receptor interactions. For instance, novel hydrazine derivatives are being investigated as inhibitors of key proteins in cell proliferation pathways, such as Polo-like kinase 1 (PLK1), for cancer therapy.^[10]

Typical Synthetic Transformation: Hydrazone Formation

A primary and highly reliable reaction of **(3-Methoxybenzyl)hydrazine** is its condensation with an aldehyde or ketone to form a stable hydrazone. This reaction is a cornerstone of combinatorial chemistry for generating diverse compound libraries.



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Caption: General workflow for the synthesis of a hydrazone from **(3-Methoxybenzyl)hydrazine**.

Section 4: Exemplary Synthetic Protocol

This protocol details the synthesis of a representative hydrazone from **(3-Methoxybenzyl)hydrazine** and benzophenone. The methodology is adapted from established procedures for hydrazone formation.[\[11\]](#)

Objective: To synthesize N'-(**(3-methoxybenzyl)hydrazine**lidene)(phenyl)methane.

Materials:

- **(3-Methoxybenzyl)hydrazine** hydrochloride (1.0 eq)
- Benzophenone (1.0 eq)
- Triethylamine (1.1 eq)
- Anhydrous Ethanol (10 mL per gram of hydrazine)

- Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Protocol:

- Free Base Generation:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend **(3-Methoxybenzyl)hydrazine** hydrochloride in anhydrous ethanol.
 - Add triethylamine dropwise to the suspension at room temperature.
 - Stir the mixture for 30 minutes. A white precipitate of triethylammonium chloride will form.
- Condensation Reaction:
 - To the same flask, add benzophenone followed by a catalytic amount of glacial acetic acid.
 - Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
- Work-up and Isolation:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the triethylammonium chloride precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
 - Dry the purified product under vacuum to yield the final hydrazone.

Self-Validation: The success of the synthesis can be confirmed through standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to verify the structure and purity of the final compound.

Section 5: Conclusion

(3-Methoxybenzyl)hydrazine is a valuable, though less extensively documented, chemical intermediate for drug discovery and synthetic chemistry. Its utility lies in its capacity to serve as a scaffold for a variety of heterocyclic systems. Researchers must exercise caution by distinguishing it from its isomer, (3-methoxyphenyl)hydrazine, to ensure correct application and reactivity. Due to the limited availability of comprehensive safety data, strict adherence to safety protocols based on its hydrochloride salt is imperative for its handling and use. The synthetic pathways it enables are robust and essential for the generation of novel molecules with therapeutic potential.

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